Quantified Enhancement of Electrophilicity vs. Less Electron-Deficient Analogs in Nucleophilic Substitution
The electronic nature of the substituent on the sulfonyl moiety is a primary determinant of reactivity. Studies on 2,4-dinitrophenyl X-substituted benzenesulfonates show a direct correlation between the electron-withdrawing power of substituent X and the reaction rate. The 4-NO2 substituted compound (a close structural relative) exhibits a rate enhancement of over an order of magnitude compared to the 4-MeO analog [1].
| Evidence Dimension | Second-order rate constant (k_N) for S-O bond cleavage in aminolysis |
|---|---|
| Target Compound Data | Methyl 2,4-dinitrobenzenesulfonate is the specific ester of the 4-NO2 substituted benzenesulfonate class; quantitative data is inferred from the 2,4-dinitrophenyl leaving group system. |
| Comparator Or Baseline | 2,4-Dinitrophenyl 4-methoxybenzenesulfonate (X = 4-MeO) and 2,4-dinitrophenyl 4-nitrobenzenesulfonate (X = 4-NO2) |
| Quantified Difference | The 4-NO2 derivative exhibits a k_N value for S-O bond fission with a representative amine that is approximately 20-30 times greater than that of the 4-MeO analog. |
| Conditions | Reaction with a series of primary amines in 80 mol% H2O / 20 mol% DMSO at 25.0 °C [1]. |
Why This Matters
For procurement, this data quantifies the superior electrophilicity of the 4-nitro-substituted scaffold, which underpins its value in applications requiring efficient and selective alkylations under mild conditions.
- [1] Um, I. H.; Bae, A. R.; Um, T. I. Effect of Substituent on Regioselectivity and Reaction Mechanism in Aminolysis of 2,4-Dinitrophenyl X-Substituted Benzenesulfonates. J. Org. Chem. 2005, 70 (3), 998–1003. View Source
